

# Application Note: Quantitative Analysis of N-0861 Racemate in Human Plasma

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## Compound of Interest

Compound Name: N-0861 racemate

Cat. No.: B2888030

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## Abstract

This application note details a robust and sensitive method for the quantification of the **N-0861 racemate** and the separation of its individual enantiomers in human plasma. The protocol utilizes High-Performance Liquid Chromatography (HPLC) with UV detection for achiral analysis and a chiral stationary phase for enantiomeric separation. Furthermore, a highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is described for trace-level quantification in biological matrices. These methods are suitable for pharmacokinetic studies, formulation development, and quality control of N-0861.

## Introduction

N-0861 is a chiral pharmaceutical compound with potential therapeutic applications. As enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles, it is crucial to quantify the total racemate concentration as well as the individual enantiomeric composition. This document provides detailed protocols for the determination of N-0861 in human plasma using both HPLC-UV and LC-MS/MS, along with a method for chiral separation.

## I. Quantitative Data Summary

The following table summarizes the performance characteristics of the analytical methods described.

Parameter	HPLC-UV (Racemate)	Chiral HPLC-UV	LC-MS/MS (Racemate)
Linearity Range	100 - 5000 ng/mL	50 - 2500 ng/mL (for each enantiomer)	1 - 1000 ng/mL
Correlation Coefficient (r <sup>2</sup> )	> 0.998	> 0.997	> 0.999
Limit of Detection (LOD)	30 ng/mL	15 ng/mL (for each enantiomer)	0.3 ng/mL
Limit of Quantification (LOQ)	100 ng/mL	50 ng/mL (for each enantiomer)	1 ng/mL
Intra-day Precision (%RSD)	< 4.5%	< 5.0%	< 6.8%
Inter-day Precision (%RSD)	< 6.2%	< 7.1%	< 8.5%
Recovery	92 - 105%	89 - 103%	95 - 108%

## II. Experimental Protocols

### A. Achiral HPLC-UV Method for Total N-0861 Racemate Quantification

This method is suitable for the determination of the total concentration of N-0861 in plasma samples.

#### 1. Sample Preparation: Protein Precipitation

- To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a structurally similar compound).
- Vortex the mixture for 1 minute to precipitate plasma proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Vortex for 30 seconds and transfer to an HPLC vial for analysis.

## 2. HPLC-UV Conditions

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (e.g., 60:40 v/v).
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 µL
- Column Temperature: 30°C
- UV Detection: 280 nm
- Run Time: 10 minutes

## B. Chiral HPLC-UV Method for Enantiomeric Separation

This method allows for the separation and quantification of the individual enantiomers of N-0861.

### 1. Sample Preparation

Follow the same protein precipitation protocol as described in Section II.A.1.

### 2. Chiral HPLC-UV Conditions

- Column: Chiral stationary phase (CSP) column (e.g., Chiralpak IA or similar amylose-based column, 4.6 x 250 mm, 5 µm).

- Mobile Phase: A mixture of n-hexane, ethanol, and a small percentage of a modifier like diethylamine (e.g., 80:20:0.1, v/v/v). The optimal mobile phase composition should be determined experimentally for the specific chiral column used.<sup>[1]</sup>
- Flow Rate: 0.8 mL/min
- Injection Volume: 20 µL
- Column Temperature: 25°C
- UV Detection: 280 nm
- Run Time: 30 minutes

## C. LC-MS/MS Method for High-Sensitivity Quantification of N-0861 Racemate

This method is ideal for applications requiring low detection limits, such as in pharmacokinetic studies with low dosage.

### 1. Sample Preparation

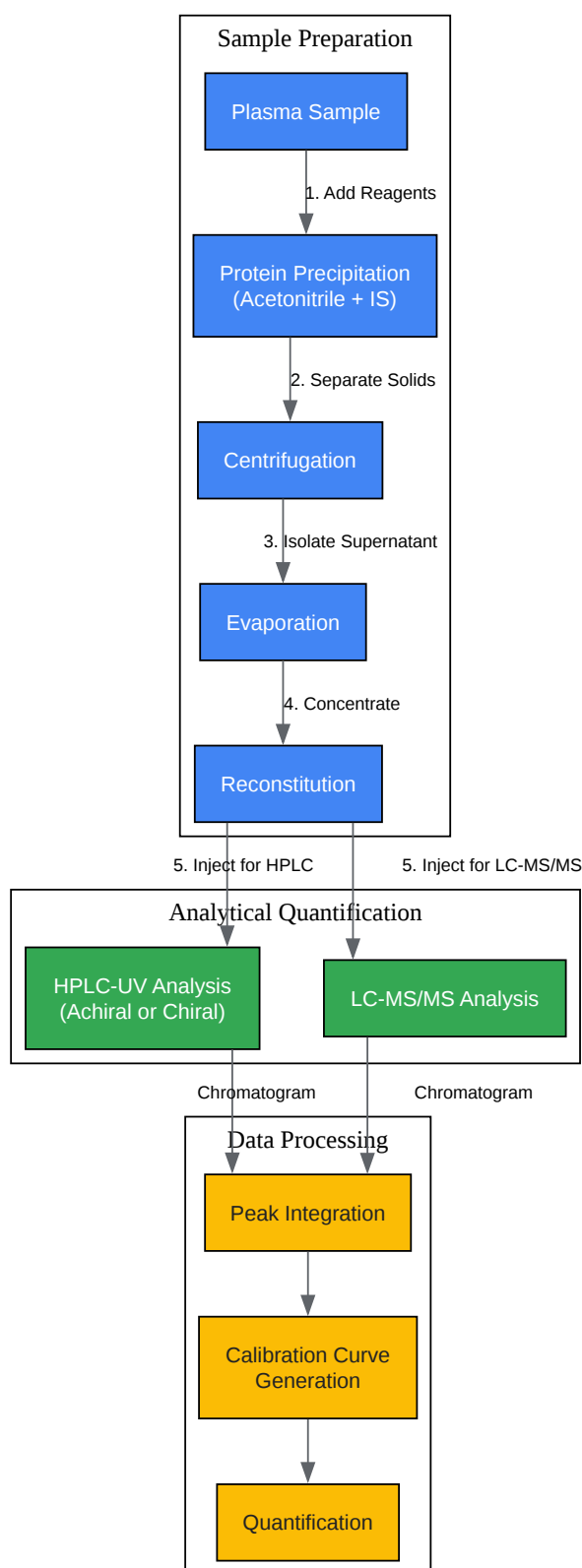
Follow the same protein precipitation protocol as described in Section II.A.1.

### 2. LC-MS/MS Conditions

- Liquid Chromatography:
  - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.6 µm)
  - Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
    - Gradient Program: Start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, and return to initial conditions.
  - Flow Rate: 0.4 mL/min

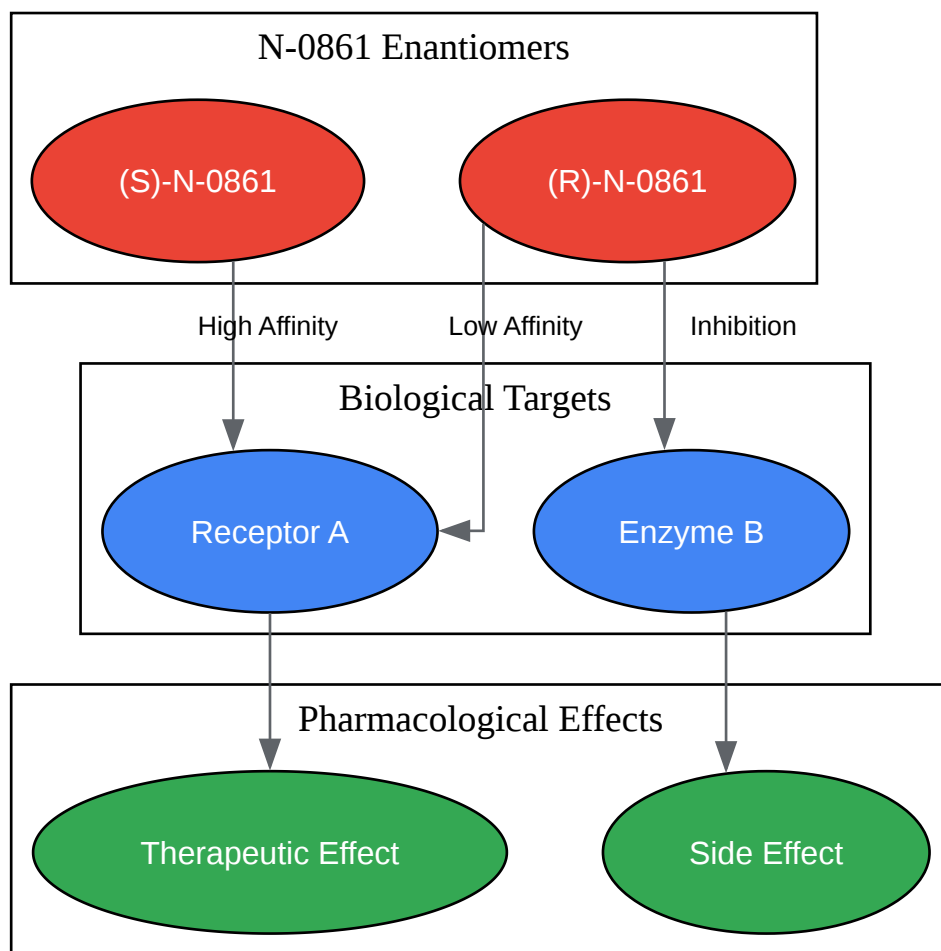
- Injection Volume: 5  $\mu$ L
- Column Temperature: 40°C
- Mass Spectrometry:
  - Ionization Mode: Electrospray Ionization (ESI), Positive
  - Scan Type: Multiple Reaction Monitoring (MRM)
  - MRM Transitions:
    - N-0861: Precursor ion > Product ion (To be determined based on the compound's mass spectrum)
    - Internal Standard: Precursor ion > Product ion
  - Source Parameters: Optimized for the specific instrument used (e.g., capillary voltage, source temperature, gas flows).

### III. Visualizations



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Caption: General experimental workflow for the quantification of N-0861 in plasma.



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Caption: Hypothetical differential signaling pathways of N-0861 enantiomers.

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## References

- 1. chromatographyonline.com [chromatographyonline.com]
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